1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate
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Overview
Description
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a complex organic compound featuring a tert-butylthio group, a methoxy group, and an indole moiety
Preparation Methods
The synthesis of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to form the propionate ester using propionic acid or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
Interference with Cellular Processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, by interacting with key regulatory proteins and pathways.
Comparison with Similar Compounds
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate can be compared with similar compounds, such as:
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl acetate: This compound has an acetate ester group instead of a propionate ester group, which may affect its reactivity and biological activity.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl butyrate: This compound has a butyrate ester group, which may influence its solubility and interaction with biological targets.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl benzoate:
Properties
Molecular Formula |
C17H23NO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)22-16-12-10-11(20-4)6-7-13(12)18-14(16)8-9-15(19)21-5/h6-7,10,18H,8-9H2,1-5H3 |
InChI Key |
XVNTUJVMOALEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(NC2=C1C=C(C=C2)OC)CCC(=O)OC |
Origin of Product |
United States |
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